

Potency of 3-Iodopyrrolopyridine-Derived Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: methyl 3-*iodo*-1*H*-pyrrolo[2,3-*b*]pyridine-5-carboxylate

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of kinase inhibitors derived from the 3-iodopyrrolopyridine scaffold. The information herein is supported by experimental data from peer-reviewed studies, offering insights into their potential in targeted therapy.

The pyrrolopyridine scaffold, particularly the 7-azaindole core, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively bind to the hinge region of various kinases. The introduction of a halogen atom, such as iodine, at the 3-position of the pyrrolopyridine ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide focuses on comparing the inhibitory activities of these 3-iodo derivatives against several key kinase targets implicated in cancer and other diseases.

Comparative Potency of 3-Iodopyrrolopyridine Derivatives

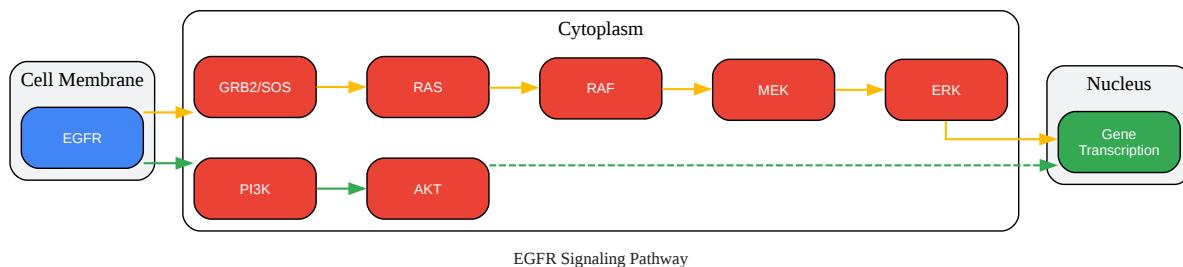
The following table summarizes the *in vitro* potency (IC50 values) of selected 3-iodopyrrolopyridine derivatives against various protein kinases. For comparative purposes, data for other halogenated and substituted analogs from the same structural class are also included where available.

Compound ID/Reference	Kinase Target	Substitution at Position 3	Other Key Substitutions	IC50 (nM)
Compound from Study A	c-Met	Iodo	2-aryl	40
Compound from Study B	ROCK1	Iodo	Varies	Potent Inhibition (Specific IC50 not provided)
Compound 22 (from Study C)	CDK8	(indirectly via a phenyl group)	5-phenyl-1H-pyrrolo[2,3-b]pyridine core	48.6[1][2]
S01 (from Study D)	GSK-3β	Bromo (at position 5)	3-carboxamide	0.35[3]
Compound 1r (from Study E)	FMS	Not specified (part of a diarylamide)	Pyrrolo[3,2-c]pyridine core	30[4]
Compound 59 (from Study F)	c-Met	Aryl	2-aryl	40[5]

Note: Direct comparative studies focusing solely on 3-iodopyrrolopyridine derivatives are limited in the public domain. The data presented is synthesized from multiple sources to provide the most relevant comparison available.

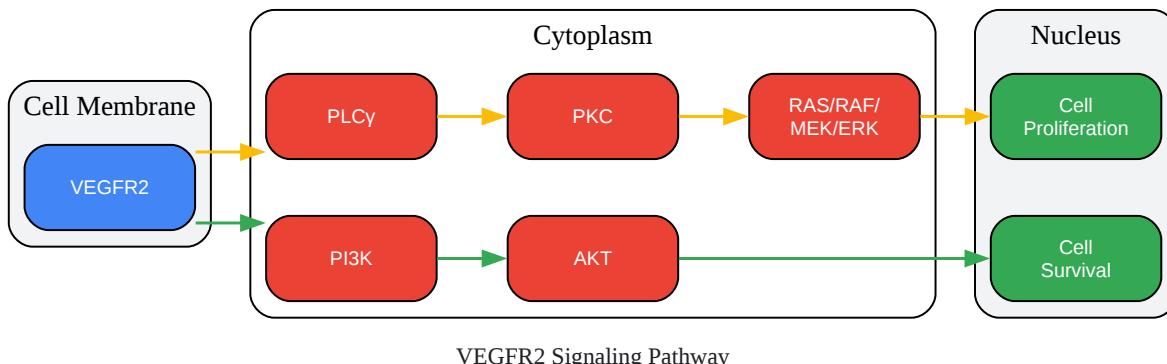
Key Signaling Pathways Targeted

The kinases inhibited by pyrrolopyridine derivatives are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for contextualizing the therapeutic potential of these inhibitors.



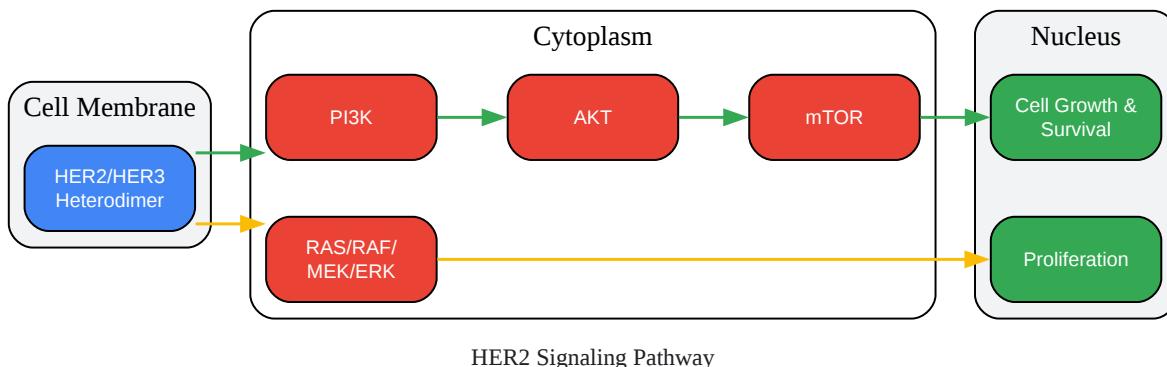
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EGFR Signaling Pathway



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VEGFR2 Signaling Pathway



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HER2 Signaling Pathway

Experimental Protocols

The determination of kinase inhibitor potency is primarily achieved through in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

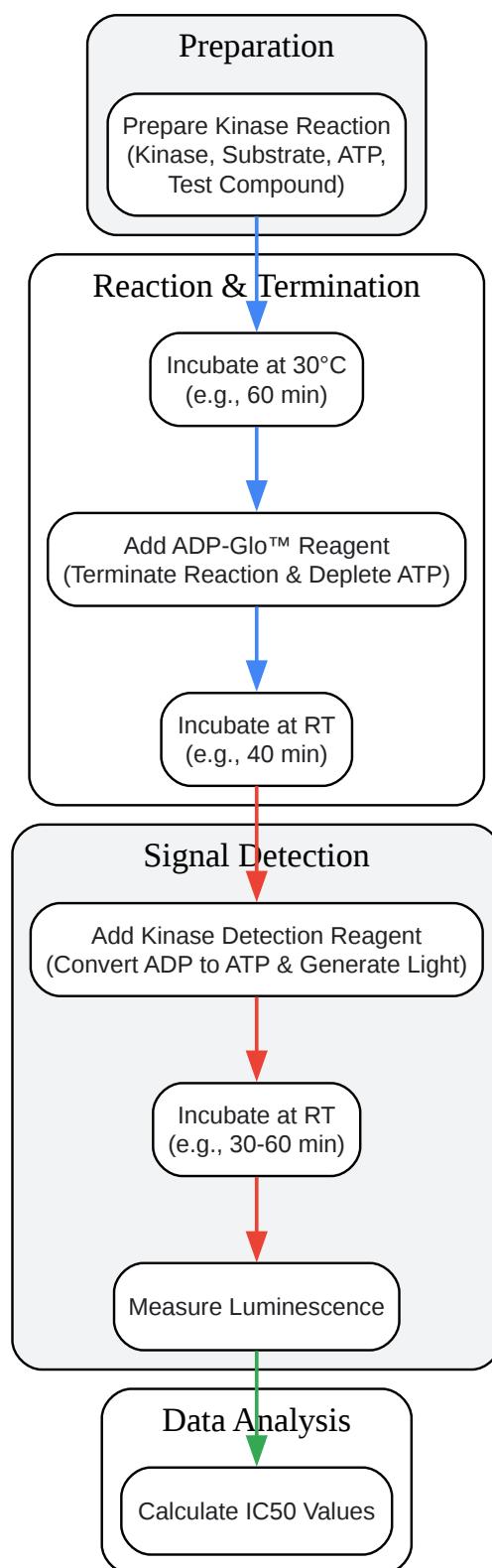
Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP
- Test compounds (e.g., 3-iodopyrrolopyridine derivatives)
- ADP-Glo™ Kinase Assay Kit (Promega)

- Assay plates (e.g., white, 384-well)
- Plate reader capable of luminescence detection

Procedure:

- Kinase Reaction:
 - A reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations is prepared in the wells of an assay plate.
 - The reaction is initiated and incubated at a controlled temperature (typically 30°C or room temperature) for a specific period (e.g., 60 minutes).
- ATP Depletion:
 - ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
 - The plate is incubated for a set time (e.g., 40 minutes) at room temperature.
- ADP to ATP Conversion and Signal Generation:
 - Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
 - The newly synthesized ATP is then used by a luciferase enzyme in the reagent to generate a luminescent signal.
 - The plate is incubated for a further period (e.g., 30-60 minutes) at room temperature to stabilize the signal.
- Data Acquisition and Analysis:
 - The luminescence of each well is measured using a plate reader.
 - The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

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ADP-Glo™ Kinase Assay Workflow

This guide provides a foundational comparison of 3-iodopyrrolopyridine-derived kinase inhibitors based on available data. Further dedicated structure-activity relationship (SAR) studies are necessary to fully elucidate the impact of the 3-iodo substitution on potency and selectivity across a broader range of kinase targets.

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